Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is a specialized organosilicon compound characterized by its unique trifluoromethoxy and phenylethynyl functional groups. This compound is notable for its applications in organic synthesis, particularly in the development of fluorinated materials and pharmaceuticals. It is classified under alkynylsilanes, which are known for their utility in various chemical reactions, including cross-coupling and polymerization.
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane falls under the category of organosilicon compounds, specifically alkynylsilanes. These compounds are recognized for their reactivity and versatility in synthetic organic chemistry.
The synthesis of Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane typically involves several key methodologies:
The synthesis process requires precise control over reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants. For example, using tetra-n-butylammonium fluoride as a catalyst has been noted to facilitate the transformation efficiently .
The molecular structure of Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can be depicted as follows:
The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), providing insights into its functional groups and bonding characteristics.
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane participates in several significant chemical reactions:
In these reactions, careful monitoring of reaction conditions such as temperature, time, and catalyst concentration is crucial for maximizing yield and purity .
The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its chemical reactivity involves:
Kinetic studies often reveal that the presence of electron-withdrawing groups like trifluoromethoxy enhances reactivity by stabilizing negative charges during transition states.
Relevant analyses often include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane finds applications primarily in:
The synthesis of trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane predominantly exploits transition metal-catalyzed cross-coupling reactions, with Sonogashira coupling standing as the most extensively utilized methodology. This approach capitalizes on the compatibility of the trimethylsilyl (TMS) group with palladium-copper catalytic systems, where the C–Si bond remains intact during the coupling process. The general reaction sequence involves coupling ortho-trifluoromethoxy-substituted aryl halides (iodides or bromides) with trimethylsilylacetylene (TMSA) under catalytic conditions [1].
The electronic perturbation introduced by the ortho-trifluoromethoxy (–OCF₃) substituent necessitates precise optimization of catalytic systems. While the –OCF₃ group exhibits moderate electron-withdrawing character, its ortho positioning creates significant steric encumbrance near the reaction center. Consequently, sterically hindered phosphine ligands, such as tri-tert-butylphosphine or SPhos, are essential to prevent catalyst deactivation and promote oxidative addition into the aryl halide bond [1]. Copper-free Sonogashira protocols have demonstrated particular efficacy for challenging aryl chloride substrates bearing ortho-substituents, leveraging palladium catalysts modified with bulky ligands to achieve C–C bond formation without compromising the TMS group [1].
Nickel-catalyzed systems offer a cost-effective alternative, especially effective with aryl iodides and bromides possessing electron-deficient character enhanced by the –OCF₃ group. These systems operate under milder conditions (50-70°C) compared to traditional palladium/copper systems, providing improved functional group tolerance towards sensitive substituents that might be present alongside the target –OCF₃ group [1].
Table 1: Optimization of Transition Metal-Catalyzed Coupling for Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane Synthesis
Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|---|
Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₂NH / iPr₂NH | THF/Toluene | 60-80 | 70-85 | Standard conditions, reliable for Ar-I/Br |
Pd₂(dba)₃ / - | Tri-tert-butylphosphine | K₃PO₄ | Dioxane | 90-100 | 65-75 | Copper-free, suitable for Ar-Cl substrates |
NiCl₂(PPh₃)₂ / CuI | dppp | K₂CO₃ | DMF | 50-70 | 60-80 | Cost-effective, mild conditions |
Pd(OAc)₂ / CuI | XPhos | Cs₂CO₃ | DMF/Toluene | 80-90 | 75-90 | High yielding for sterically hindered Ar-I |
The direct nucleophilic silylation of 2-(trifluoromethoxy)phenylacetylene provides a streamlined route to the target ethynylsilane, circumventing the need for pre-functionalized aryl halides. This strategy involves the metalation of the terminal alkyne followed by electrophilic quenching with chlorotrimethylsilane (TMSCl). The pronounced acidity of the terminal alkyne proton (pKa ~25) facilitates efficient deprotonation using strong bases [1].
Lithium bases, particularly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are employed stoichiometrically in anhydrous ethereal solvents (THF or Et₂O) at low temperatures (–78°C to 0°C). Subsequent addition of TMSCl furnishes the protected alkyne in high yield. Crucially, the ortho-trifluoromethoxy group remains inert under these strongly basic conditions, demonstrating no observable degradation or side reactions [1].
Direct catalytic silylation methodologies offer atom-economical alternatives, employing hydrosilanes (e.g., (CH₃)₃SiH) instead of chlorosilanes. Iridium carbonyl catalysts (e.g., [Ir(COD)Cl]₂) or simple inorganic bases (KOH or NaOH) effectively promote the dehydrogenative coupling between the terminal alkyne and hydrosilane, releasing H₂ gas as the sole by-product. This catalytic route demonstrates excellent chemoselectivity for terminal alkynes over other functional groups potentially present in the molecule, including the –OCF₃ moiety [1]. The steric profile of the silylating agent significantly influences reaction kinetics, with trimethylsilane reacting considerably faster than bulkier triisopropylsilane due to reduced steric hindrance at the terminal carbon.
Achieving the requisite ortho-functionalization pattern in the aromatic precursor is pivotal for synthesizing trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane. The strong ortho-directing capability of the trifluoromethoxy group (–OCF₃) is leveraged in electrophilic halogenation reactions. Lewis acid-catalyzed bromination or iodination predominantly targets the position adjacent to the –OCF₃ group, providing direct access to halogenated precursors suitable for subsequent Sonogashira coupling or metal-halogen exchange [1].
Directed ortho-lithiation (DoL) represents a powerful strategy for introducing electrophiles specifically at the position adjacent to the directing group. The –OCF₃ group acts as a moderate director, surpassed in strength by amino or alkoxy groups but significantly more effective than halogens. Using sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) at cryogenic temperatures (–78°C) enables regioselective deprotonation ortho to –OCF₃. Subsequent trapping with electrophiles such as I₂, Br₂, or (ClCH₂CH₂)₂NCOCl provides versatile intermediates [1]. The trifluoromethoxy group's stability towards organolithium reagents allows for efficient DoL without significant degradation.
Table 2: Regioselective Aromatic Functionalization Strategies Directed by the Trifluoromethoxy Group
Functionalization Type | Key Reagent(s) | Conditions | Regioselectivity (ortho:meta:para) | Application to Synthesis |
---|---|---|---|---|
Electrophilic Bromination | Br₂, FeBr₃ or AlBr₃ catalyst | 0-25°C, CH₂Cl₂ or neat | >95: <5:0 | Provides Ar-Br for Sonogashira coupling |
Directed ortho-Lithiation (DoL) | LiTMP, n-BuLi | THF, –78°C | >98: <2:0 | Enables introduction of I, Br, CHO, COOH at ortho position |
Copper-Mediated Iodination | I₂, CuI, Phenanthroline | DMSO, 80-100°C | 85-90:5-10:0 | Useful when electrophilic iodination fails |
Sandmeyer Reaction | CuBr, NaNO₂, HBr (from Ar-NH₂) | 0-5°C then warm | N/A (replaces NH₂) | Provides Ar-Br from aniline precursor |
The trimethylsilyl (TMS) group serves a dual function in the target molecule: as a stable protecting group for the terminal alkyne during synthetic manipulations and as a regioselectivity-directing element in subsequent transformations. Its stability profile under various reaction conditions encountered during the synthesis of complex molecules incorporating the trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane unit is paramount [1].
The TMS group exhibits excellent stability towards weak acids and bases but is susceptible to hydrolysis under both acidic and basic aqueous conditions. Consequently, reaction conditions involving aqueous workup or prolonged exposure to protic solvents must be carefully controlled. Fluoride ions (F⁻), notably from tetrabutylammonium fluoride (TBAF), rapidly cleave the C–Si bond, enabling mild and selective deprotection to regenerate the terminal alkyne. This orthogonality is exploited in multi-step syntheses where the ethynylsilane must survive prior transformations before deliberate deprotection [1].
For enhanced stability, particularly under harsh reaction conditions or prolonged synthetic sequences, bulkier silyl protecting groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS) can be employed instead of TMS. While these groups offer superior resistance towards hydrolysis and nucleophiles, they introduce significant steric bulk that can potentially hinder reactivity at the triple bond in subsequent coupling or cycloaddition reactions. The TMS group provides an optimal balance between sufficient steric accessibility for further reactions and adequate stability for most common synthetic operations involving the ortho-trifluoromethoxy-phenylacetylene moiety [1].
Strategies for stabilizing the ethynylsilane during synthesis include avoiding strongly nucleophilic media (e.g., organolithium reagents in excess), minimizing exposure to protic solvents at elevated temperatures, and using anhydrous conditions whenever feasible. The electronic influence of the ortho-trifluoromethoxy group slightly enhances the stability of the adjacent ethynylsilane towards hydrolysis compared to unsubstituted phenyl analogues, attributed to the electron-withdrawing nature of –OCF₃ reducing electron density at the silicon-bonded carbon [1].
Table 3: Stability Profile of Ethynylsilane Protecting Groups Relevant to Trifluoromethoxy-Substituted Systems
Protecting Group | Abbreviation | Relative Hydrolysis Stability | Deprotection Conditions | Steric Bulk | Compatibility with ortho-OCF₃ |
---|---|---|---|---|---|
Trimethylsilyl | TMS | Low | K₂CO₃/MeOH, TBAF, AgNO₃/KF | Low | Excellent |
Triisopropylsilyl | TIPS | High | TBAF, HF·Pyridine | High | Excellent (minor steric clash) |
tert-Butyldimethylsilyl | TBS (TBDMS) | Medium | TBAF, AcOH/THF | Medium | Excellent |
(3-Cyanopropyl)dimethylsilyl | CPDMS | Medium-High | TBAF, KF | Medium | Excellent (polar group aids purification) |
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